1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole
Description
The compound 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole (hereafter referred to as the target compound) is a bis-benzotriazole derivative featuring two benzotriazole moieties connected via a 2-(benzotriazolylmethyl)phenyl linker. Benzotriazoles are heterocyclic compounds known for their stability, corrosion inhibition, and applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[[2-(benzotriazol-1-ylmethyl)phenyl]methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-2-8-16(14-26-20-12-6-4-10-18(20)22-24-26)15(7-1)13-25-19-11-5-3-9-17(19)21-23-25/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGVSQVEUDUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid. The reaction conditions often require low temperatures (5–10 °C) and brief irradiation in an ultrasonic bath to improve yield and purity .
Industrial Production Methods: Industrial production of benzotriazole derivatives, including 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole, involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, antifungal, antibacterial, and antiviral properties.
Industry: Employed as a corrosion inhibitor, UV filter, and material for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bonding with enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Bis-Benzotriazole Derivatives with Aliphatic or Chlorinated Linkers
- 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-dichloroethyl]-1H-1,2,3-benzotriazole (): This compound shares the bis-benzotriazole framework but employs a dichloroethyl linker. Its molar mass (unreported) is likely lower than the target compound due to the absence of a phenyl group. Applications may diverge due to differences in polarity and stability .
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole ():
Features a chloropropyl linker with a predicted density of 1.49 g/cm³ and molar mass of 312.76 g/mol. The chlorine atom and aliphatic chain reduce aromaticity, likely lowering thermal stability compared to the target compound. Such chlorinated derivatives are often explored for enhanced bioactivity or corrosion inhibition .
Aromatic and Heterocyclic-Linked Bis-Benzotriazoles
- 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole (): Contains a 4-methylphenyl spacer between benzotriazoles. This structural variation could influence pharmacokinetic properties in drug design .
- The fluorine atom introduces electronegativity, altering electronic properties compared to the target compound. Such modifications are critical in optimizing drug-receptor interactions .
Benzotriazoles with Bioactive Substituents
- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (): Substitutes one benzotriazole with a nitroimidazole group, a motif common in antimicrobial agents. The nitro group confers redox activity, enabling bioreduction in hypoxic environments (e.g., targeting anaerobic pathogens). This contrasts with the target compound’s lack of nitro or imidazole functionalities, highlighting divergent therapeutic potentials .
Phthalimide-Benzotriazole Hybrids ():
Compounds like 6j–6n combine benzotriazole with phthalimide and fluorophenyl groups. The fluorine substituents enhance metabolic stability and membrane permeability, making these analogs more suited for antiparasitic applications (e.g., schistosomiasis) compared to the target compound .
Physical and Chemical Data
- Molar Mass and Density : The target compound’s molar mass is expected to exceed 300 g/mol (based on analogs in ). Its aromatic linker may result in a higher density (~1.4–1.5 g/cm³) compared to aliphatic-linked derivatives.
- Thermal Stability : Benzotriazoles generally exhibit high thermal stability. The target compound’s conjugated aromatic system may enhance stability over chlorinated or aliphatic-linked analogs .
- Solubility : Lower solubility in aqueous media compared to fluorinated or methylated derivatives () due to reduced polarity .
Functional and Application-Based Comparisons
Biological Activity
The compound 1-{[2-(1H-1,2,3-benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole (CAS Number: 105873-95-8) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzotriazole core linked to a phenyl group, which is critical for its biological activity. The presence of nitrogen atoms in the benzotriazole moiety contributes to its interaction with biological targets.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-{[2-(1H-1,2,3-benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole exhibit significant antibacterial effects against various strains.
| Bacterial Strain | Activity |
|---|---|
| Bacillus subtilis | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Pseudomonas fluorescens | Moderate inhibition |
| Staphylococcus aureus (MRSA) | MIC values: 12.5–25 μg/mL |
Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives displaying activity comparable to established antibiotics like nitrofurantoin .
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has also been explored. For example, N-benzenesulfonyl derivatives of benzotriazole were tested against Trypanosoma cruzi, demonstrating a dose-dependent inhibitory effect on parasite growth:
| Concentration (μg/mL) | Inhibition (%) |
|---|---|
| 25 | 50 |
| 50 | 64 |
At 50 μg/mL, these derivatives showed a significant reduction in epimastigote forms of T. cruzi, indicating potential for therapeutic applications in treating Chagas disease .
Anticancer Potential
Emerging research suggests that benzotriazole derivatives may possess anticancer properties. The compound's ability to interact with cellular mechanisms involved in tumor growth is under investigation. Some studies indicate that benzotriazole-based compounds can induce apoptosis in cancer cells through various pathways, including modulation of tubulin dynamics and inhibition of cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives is influenced by their structural modifications. Key factors affecting activity include:
- Substituents on the Benzene Ring : Bulky hydrophobic groups enhance antimicrobial potency.
- Positioning of Functional Groups : Electron-withdrawing groups at specific positions can increase antifungal activity.
Research has demonstrated that modifications to the benzotriazole nucleus can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies
Several case studies highlight the effectiveness of benzotriazole derivatives:
- Antibacterial Activity : A study reported that a series of benzotriazole derivatives showed potent antibacterial activity against MRSA strains with low MIC values.
- Antiparasitic Efficacy : Research on N-benzenesulfonylbenzotriazoles demonstrated promising results against T. cruzi, with notable reductions in parasite viability.
- Anticancer Effects : Investigations into the cytotoxic effects of various benzotriazoles on cancer cell lines revealed significant apoptotic activity.
Q & A
Basic: What are the common synthetic routes for synthesizing 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole?
Methodological Answer:
The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. A common approach involves:
- Step 1 : Reacting 1H-benzotriazole with a halogenated precursor (e.g., 2-(chloromethyl)benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the mono-substituted intermediate .
- Step 2 : Introducing a second benzotriazole moiety via a second substitution or coupling reaction. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar benzotriazole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can computational methods like DFT optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways for substitutions or condensations .
- Solvent Effects : Solvatochromic analysis (e.g., using Kamlet-Taft parameters) predicts solvent compatibility for reaction optimization .
- Crystal Packing Prediction : Computational tools (e.g., Mercury Software) simulate crystal structures to guide recrystallization strategies .
Advanced: How should researchers address discrepancies in reported dihedral angles between benzotriazole rings?
Methodological Answer:
Discrepancies in dihedral angles (e.g., 76.8° vs. other reported values) may arise from:
- Crystal Packing Effects : π-π stacking or hydrogen bonding can distort angles .
- Substituent Influence : Electron-withdrawing/donating groups on the phenyl ring alter torsional strain.
- Resolution : Compare multiple crystal structures (SC-XRD) under varying conditions (temperature, solvent) and validate with DFT-optimized geometries .
Advanced: What strategies resolve contradictions in antimicrobial activity data for benzotriazole derivatives?
Methodological Answer:
Conflicting antimicrobial results (e.g., activity against E. coli vs. inactivity) require:
- Standardized Assays : Use CLSI/MIC protocols with controlled inoculum size and growth media .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., –F, –CH₃) with activity. For example, fluorinated derivatives may enhance membrane permeability .
- Metal Chelation Studies : Test metal complexes (e.g., Ru(II)/Ru(III)) to assess enhanced bioactivity via coordination .
Advanced: How can AI and machine learning improve reaction design for such compounds?
Methodological Answer:
- Reaction Prediction : AI algorithms (e.g., ICReDD’s path-searching tools) integrate quantum chemical calculations and experimental data to propose optimal reaction conditions .
- Process Automation : AI-driven labs (e.g., "smart laboratories") enable real-time adjustment of parameters (temperature, stoichiometry) during synthesis .
- Data Mining : Machine learning models analyze historical data (e.g., reaction yields, solvent choices) to predict successful synthetic routes .
Advanced: What methodologies validate weak intermolecular interactions (e.g., hydrogen bonds) in crystal structures?
Methodological Answer:
- Hydrogen Bond Analysis : SC-XRD identifies donor-acceptor distances (e.g., N–H···O: ~2.8–3.2 Å) and angles (>120°) .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., π-π, van der Waals) and their contributions to crystal stability .
- Thermal Studies : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency .
Advanced: How do solvent polarity and reaction media influence the compound’s photophysical properties?
Methodological Answer:
- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO) reveals shifts in λmax due to dipole-dipole interactions .
- DFT Calculations : Predict solvation effects on electronic transitions (e.g., HOMO-LUMO gaps) .
- Microenvironment Mapping : Fluorescence quenching studies in micellar systems assess aggregation-induced emission (AIE) behavior .
Table 1: Key Structural and Synthetic Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Dihedral Angle (X-ray) | 76.8° | |
| C–N Bond Length | 1.33–1.37 Å | |
| π-π Stacking Distance | 3.754 Å | |
| Preferred Solvent (Synthesis) | DMF, Ethanol | |
| Microwave Conditions | 100–150°C, 20–30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
